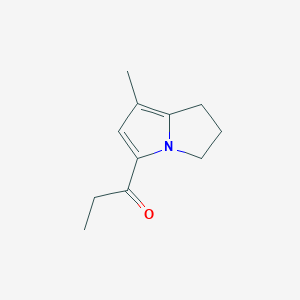
1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one is an organic compound belonging to the class of pyrrolizines. Pyrrolizines are bicyclic structures containing a pyrrole ring fused to a pyrrolidine ring. This compound is characterized by the presence of a methyl group at the 7th position and a propanone group at the 1st position of the pyrrolizine ring system.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one typically involves the cycloaddition reactions of azomethine ylides with dialkyl acetylenedicarboxylates. Azomethine ylides are prepared in situ from proline and ninhydrin. The reaction is carried out in alcohols, leading to the formation of the desired pyrrolizine derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolizine derivatives.
科学研究应用
1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies on its molecular targets and pathways are still ongoing .
相似化合物的比较
2,3-Dihydro-7-methyl-5-propanoyl-1H-pyrrolizine: Similar structure with a propanoyl group at the 5th position.
1-(2,3-Dihydro-1H-pyrrolizin-5-yl)-2-propen-1-one: Contains an acryloyl substituent at the 5th position.
Ketorolac: A pyrrolizine derivative with a benzoyl group at the 5th position .
Uniqueness: 1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
97072-98-5 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC 名称 |
1-(1-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)propan-1-one |
InChI |
InChI=1S/C11H15NO/c1-3-11(13)10-7-8(2)9-5-4-6-12(9)10/h7H,3-6H2,1-2H3 |
InChI 键 |
COEUIAKZDWIIQD-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC(=C2N1CCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



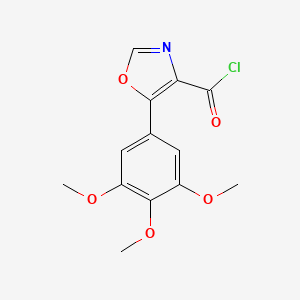
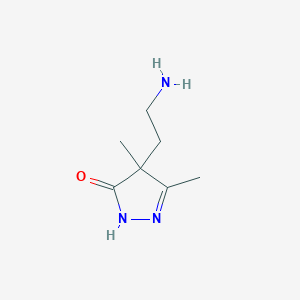


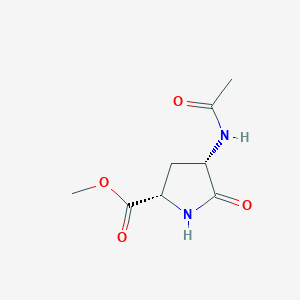
![3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12876067.png)
![2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876085.png)
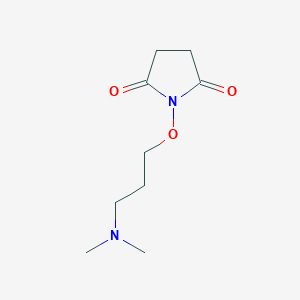
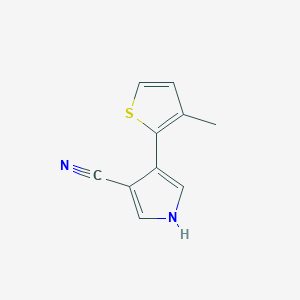

![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12876112.png)
![2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12876113.png)

